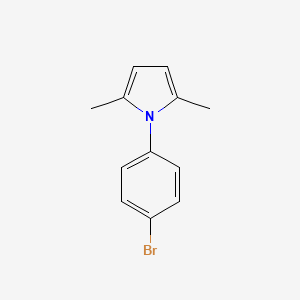

1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

描述

Overview of Pyrrole (B145914) Derivatives in Chemical and Biological Research

Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. numberanalytics.com This core structure is a key component in many vital natural products, including heme, chlorophyll, and vitamin B12. alliedacademies.org The pyrrole skeleton is a privileged structural motif in medicinal chemistry due to its ability to interact with various biological targets. alliedacademies.org Consequently, synthetic pyrrole derivatives have been extensively investigated and have shown a wide spectrum of biological activities. ontosight.airesearchgate.net

Research has demonstrated that these compounds can possess significant anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. alliedacademies.orgontosight.ai The aromatic nature of the pyrrole ring allows it to engage in various chemical reactions, leading to a diverse library of compounds with potential therapeutic applications. mdpi.com This versatility makes the pyrrole scaffold a central focus in drug discovery and development programs. alliedacademies.orgmdpi.com

Importance of N-Arylpyrroles in Organic Synthesis and Medicinal Chemistry

N-Arylpyrroles are a specific subclass of pyrrole derivatives where the pyrrole nitrogen atom is directly attached to an aryl group. This structural feature imparts unique electronic and steric properties, making them valuable building blocks in organic synthesis and medicinal chemistry. researchgate.netdocumentsdelivered.com They serve as crucial intermediates in the creation of complex molecules, including pharmaceuticals and agrochemicals. alliedacademies.orglookchem.com

In medicinal chemistry, the N-arylpyrrole motif is found in compounds developed for various therapeutic targets. For instance, derivatives have been designed as androgen receptor antagonists for treating prostate cancer, highlighting their potential in oncology. nih.gov Others have been investigated for their analgesic and anti-inflammatory activities. nih.gov Furthermore, N-arylpyrroles can act as ligands in transition metal catalysis, demonstrating their utility beyond the biomedical sphere. researchgate.net The ability to readily functionalize both the pyrrole and the aryl rings allows for fine-tuning of a molecule's properties to optimize its function. nih.gov

Specific Contextualization of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole within N-Arylpyrrole Research

This compound is an N-arylpyrrole that serves as a valuable intermediate in synthetic chemistry. Its structure consists of a 2,5-dimethyl-substituted pyrrole ring bonded to a 4-bromophenyl group at the nitrogen atom. The bromine atom on the phenyl ring is a particularly useful functional group, as it can be readily transformed into other groups through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the late-stage introduction of molecular diversity, a key strategy in the synthesis of compound libraries for drug discovery.

This compound is recognized for its applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. lookchem.com Its utility stems from the combination of the stable, electron-rich pyrrole core and the reactive bromophenyl moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5044-24-6 |

| Molecular Formula | C12H12BrN |

| Molecular Weight | 250.13 g/mol |

| Melting Point | 75-77 °C |

| Boiling Point (Predicted) | 320.2 ± 30.0 °C |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ |

This data is compiled from chemical databases and predictive models. chemicalbook.combldpharm.com

Research Gaps and Future Directions in N-Arylpyrrole Studies

Despite the significant progress in N-arylpyrrole chemistry, several research gaps and opportunities for future exploration remain. A major challenge is the development of efficient and highly selective methods for their synthesis. nih.gov While classical methods like the Paal-Knorr synthesis are widely used, there is a continuous need for more sustainable and atom-economical approaches. alliedacademies.orgorganic-chemistry.org

A particularly active area of research is the atroposelective synthesis of axially chiral N-arylpyrroles. documentsdelivered.comnih.govresearchgate.net These molecules, which possess chirality due to restricted rotation around the C-N bond, are of great interest as chiral ligands and catalysts in asymmetric synthesis. researchgate.netresearchgate.net However, catalytic asymmetric methods to access these compounds are still scarce and often limited in scope. nih.gov Future research will likely focus on designing novel chiral catalysts that can control this axial chirality with high precision. documentsdelivered.comresearchgate.net

Furthermore, the full potential of N-arylpyrroles in materials science, particularly in the field of organic electronics, is yet to be fully realized. numberanalytics.comlookchem.com Exploring new derivatives with tailored electronic properties could lead to the development of advanced materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com Continued interdisciplinary research will be crucial to unlocking the full potential of this versatile class of compounds.

Structure

2D Structure

属性

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURHFEVMTCZQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372323 | |

| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-24-6 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of 1 4 Bromophenyl 2,5 Dimethyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural determination of a molecule like 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the protons on the pyrrole (B145914) ring, and the protons of the two methyl groups. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. For the target compound, distinct signals would be expected for the carbons of the bromophenyl ring (including the carbon atom bonded to the bromine), the carbons of the pyrrole ring, and the carbons of the methyl groups. The chemical shifts of these signals would be indicative of their electronic environments.

Hypothetical ¹H and ¹³C NMR Data Table:

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Pyrrole-CH | ~5.8-6.0 | ~105-110 |

| Pyrrole-C-CH₃ | - | ~128-132 |

| -CH₃ | ~2.0-2.2 | ~12-15 |

| Bromophenyl-CH (ortho to Pyrrole) | ~7.2-7.4 | ~128-130 |

| Bromophenyl-CH (meta to Pyrrole) | ~7.5-7.7 | ~132-134 |

| Bromophenyl-C-Br | - | ~120-125 |

| Bromophenyl-C-N | - | ~138-142 |

Note: This table is illustrative and not based on experimental data for the specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within a molecule, providing a more detailed structural picture. uni.luchemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would show correlations between the adjacent aromatic protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique reveals direct one-bond correlations between protons and the carbon atoms they are attached to. chemicalbook.com It would be used to definitively assign the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. chemicalbook.com It is crucial for establishing the connectivity across the molecule, for instance, linking the bromophenyl ring to the pyrrole ring via the nitrogen atom and confirming the positions of the methyl groups on the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry and conformation.

Analysis of Chemical Shifts and Coupling Constants in Bromophenyl-Pyrrole Systems

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing effect of the bromine atom and the aromatic nature of both the phenyl and pyrrole rings. The bromine atom would deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Coupling constants (J values) in the ¹H NMR spectrum provide information about the connectivity of protons. For the bromophenyl group, the coupling between ortho protons (³JHH) would be expected to be in the range of 7-9 Hz, while meta coupling (⁴JHH) would be smaller (2-3 Hz).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Confirmation of Molecular Formula and Purity

Mass Spectrometry (MS): A standard mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. This is a definitive method for confirming the elemental composition of the synthesized compound and thereby its purity.

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.0226 |

| [M+Na]⁺ | 272.0045 |

| [M]⁺ | 249.0148 |

Note: This data is based on predicted values and not experimental results.

Fragmentation Patterns and Structural Information

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, expected fragmentation pathways could include:

Loss of a bromine atom.

Cleavage of the bond between the phenyl and pyrrole rings.

Fragmentation of the pyrrole ring itself.

Loss of a methyl group.

Analysis of the m/z values of these fragments would help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum provides valuable information about its constituent parts: the 2,5-dimethylpyrrole ring and the 4-bromophenyl substituent.

Identification of Characteristic Functional Groups

The IR spectrum of this compound can be analyzed by assigning absorption bands to specific functional groups. The primary groups are the C-H bonds of the methyl groups and the aromatic rings, the C=C and C-N bonds within the pyrrole ring, the C=C bonds of the phenyl ring, and the C-Br bond.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. derpharmachemica.com The C-H stretching vibrations of the methyl (CH₃) groups are expected to appear as asymmetric and symmetric stretches, generally in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively. Additionally, asymmetric and symmetric deformation modes for the methyl groups typically occur around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹. derpharmachemica.com

The stretching vibrations of the C=C bonds within both the pyrrole and phenyl aromatic rings usually produce several bands in the 1625–1430 cm⁻¹ region. derpharmachemica.com The C-N stretching vibrations within the pyrrole ring also contribute to this region of the spectrum. The presence of the bromine atom on the phenyl ring is indicated by a characteristic C-Br stretching vibration, which is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (Alkyl) C-H | Asymmetric & Symmetric Stretching | 2975 - 2865 |

| Aromatic C=C | Stretching | 1625 - 1430 |

| Pyrrole Ring | C-N Stretching & Ring Vibrations | 1550 - 1300 |

| Methyl (Alkyl) C-H | Asymmetric & Symmetric Bending | 1465 - 1370 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |

| C-Br | Stretching | 600 - 500 |

Note: These are approximate ranges derived from spectroscopic data of analogous compounds.

Vibrational Analysis of Pyrrole Ring and Bromophenyl Substituent

A more detailed vibrational analysis distinguishes the specific contributions of the pyrrole ring and the bromophenyl substituent. The pyrrole ring itself has characteristic ring stretching and deformation modes. The substitution pattern on both rings—2,5-disubstitution on the pyrrole and 1,4-disubstitution (para) on the phenyl ring—gives rise to distinct out-of-plane (OOP) C-H bending vibrations. For a para-substituted phenyl ring, a strong absorption band is typically expected in the 850-800 cm⁻¹ region, which can be a key diagnostic feature.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules within a crystal lattice.

Single-Crystal X-ray Analysis for Definitive Structural Determination

While a specific crystal structure for this compound has not been publicly reported in the Cambridge Structural Database as of late 2022, the technique would provide unambiguous confirmation of its molecular geometry. nih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles.

For analogous N-aryl heterocyclic compounds, the analysis often reveals a non-planar conformation where the aryl ring is twisted with respect to the plane of the heterocyclic ring. nih.gov For this compound, a key parameter would be the dihedral angle between the mean plane of the pyrrole ring and the plane of the bromophenyl ring. This angle is influenced by steric hindrance from the methyl groups adjacent to the nitrogen atom and the electronic interactions between the two aromatic systems. The analysis would also confirm the geometry of the pyrrole ring and the para-substitution on the phenyl ring.

Table 2: Typical Crystallographic Data Obtained from Single-Crystal XRD

| Parameter | Description |

| Formula | C₁₂H₁₂BrN |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Bond Lengths | e.g., C-N, C-C, C-Br (Å) |

| Bond Angles | e.g., C-N-C (°) |

| Dihedral Angles | e.g., Pyrrole-Phenyl angle (°) |

Crystallographic Data for Intermolecular Interactions

Beyond individual molecular structure, single-crystal XRD elucidates how molecules are arranged in the solid state, which is governed by intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions are expected to stabilize the crystal packing.

These interactions can be visualized and quantified using Hirshfeld surface analysis. nih.gov Expected interactions include:

C-H···Br Interactions: Weak hydrogen bonds may form between hydrogen atoms (from methyl groups or aromatic rings) and the bromine atom of a neighboring molecule. nih.gov

π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions with rings of adjacent molecules, with typical centroid-to-centroid distances of 3.5–3.8 Å. nih.gov

C-H···π Interactions: Hydrogen atoms can interact with the electron-rich π-systems of the pyrrole or phenyl rings.

The interplay of these weak forces dictates the final crystal packing motif, influencing physical properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a bonding π orbital or a non-bonding orbital) to a higher energy anti-bonding orbital (π*).

For this compound, the chromophore is the conjugated π-electron system that extends across both the pyrrole and the bromophenyl rings. The spectrum is expected to be dominated by intense π→π* transitions. Studies on similar N-aryl heterocyclic systems show that the position of the maximum absorption wavelength (λ_max) is sensitive to the nature of the aromatic rings and their substituents. researchgate.netmdpi.com

The electronic conjugation between the nitrogen lone pair of the pyrrole and the phenyl ring results in an intramolecular charge transfer (ICT) character for the main absorption band. The presence of the electron-donating methyl groups on the pyrrole ring and the halogen on the phenyl ring will modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Compared to an unsubstituted N-phenylpyrrole, the methyl groups are expected to cause a slight bathochromic (red) shift in the λ_max. The bromine atom, with its dual inductive (-I) and mesomeric (+M) effects, will also influence the final position of the absorption bands. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific molecular orbital transitions. nih.gov

Electronic Transitions and Aromaticity Studies

The electronic absorption spectrum of N-arylpyrroles is primarily characterized by π → π* transitions. In this compound, the chromophore can be considered as a conjugated system composed of the pyrrole ring and the bromophenyl moiety. The electronic transitions in such systems are influenced by the degree of conjugation between the two aromatic rings.

The aromaticity of the pyrrole ring is a key factor in its electronic behavior. The nitrogen atom's lone pair of electrons participates in the π-system, creating a delocalized 6π-electron aromatic ring. This aromatic character influences the energy of the molecular orbitals and, consequently, the wavelengths of electronic absorptions.

In N-arylpyrroles, the dihedral angle between the planes of the pyrrole and the aryl ring plays a crucial role in determining the extent of π-conjugation. A smaller dihedral angle allows for greater overlap between the π-orbitals of the two rings, leading to a more extended conjugated system. This extended conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Computational studies on related N-phenylpyrrole derivatives have shown that the main electronic transitions correspond to excitations from π orbitals delocalized over both the pyrrole and phenyl rings to corresponding π* antibonding orbitals. The primary absorption bands observed in the UV-Vis spectrum of such compounds are generally assigned to these π → π* transitions.

To illustrate the typical electronic transitions observed in N-arylpyrroles, the following table presents hypothetical, yet realistic, data for related compounds, demonstrating the effect of substitution on the absorption maxima.

| Compound | Solvent | λmax (nm) (π → π*) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| N-Phenylpyrrole | Hexane | 250 | 12,000 |

| N-(4-Methoxyphenyl)pyrrole | Hexane | 265 | 15,000 |

| N-(4-Nitrophenyl)pyrrole | Hexane | 320 | 18,000 |

This table is for illustrative purposes to show general trends in N-arylpyrroles and does not represent experimental data for this compound.

Influence of Bromine and Methyl Substituents on Electronic Absorption

The electronic absorption profile of this compound is significantly modulated by its substituents: the bromine atom on the phenyl ring and the two methyl groups on the pyrrole ring.

Bromine Substituent: The bromine atom, being a halogen, exerts both an inductive and a mesomeric (resonance) effect.

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the phenyl ring through the sigma bond framework. This electron-withdrawing inductive effect tends to destabilize the ground state and can lead to a hypsochromic (blue) shift in the absorption spectrum.

Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This electron-donating resonance effect increases the electron density of the aromatic system and can cause a bathochromic shift.

Methyl Substituents: The two methyl groups at the 2- and 5-positions of the pyrrole ring have two primary influences:

Electronic Effect: Methyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. This increased electron density on the pyrrole ring can lead to a slight bathochromic shift in the π → π* transitions.

Steric Effect: The presence of the methyl groups at the 2- and 5-positions can cause steric hindrance with the adjacent N-phenyl group. This steric clash can force an increase in the dihedral angle between the pyrrole and phenyl rings. As the dihedral angle increases, the orbital overlap between the two rings is reduced, leading to decreased conjugation. This disruption of conjugation would result in a hypsochromic shift and a decrease in the molar absorptivity (hypochromic effect), as the electronic communication between the two parts of the molecule is diminished.

Therefore, the final position and intensity of the absorption bands for this compound are a result of the complex interplay of these electronic and steric factors. The steric hindrance from the methyl groups likely plays a significant role in determining the degree of planarity and thus the extent of conjugation in the molecule.

The following table provides a qualitative summary of the expected substituent effects on the electronic absorption spectrum of the parent N-phenylpyrrole chromophore.

| Substituent | Position | Electronic Effect | Expected Spectral Shift | Steric Effect | Expected Spectral Shift |

| Bromine | 4- (Phenyl) | -I, +M | Bathochromic (likely) | Minimal | N/A |

| Methyl | 2,5- (Pyrrole) | +I | Bathochromic | Increase in dihedral angle | Hypsochromic |

Reactivity and Reaction Mechanisms of 1 4 Bromophenyl 2,5 Dimethyl 1h Pyrrole

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich five-membered heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS), often reacting more readily than benzene. pearson.compharmaguideline.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, significantly increasing the ring's nucleophilicity. pearson.com

In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion). pearson.com However, in 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole, the C2 and C5 positions are blocked by methyl groups. Consequently, electrophilic substitution is directed to the C3 and C4 (β) positions.

Table 1: Expected Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(4-Bromophenyl)-2,5-dimethyl-3-nitro-1H-pyrrole |

| Halogenation | Br₂ in CH₃COOH | 3-Bromo-1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole |

| Sulfonation | SO₃/Pyridine | This compound-3-sulfonic acid |

This table presents plausible reactions based on the general reactivity of 2,5-disubstituted pyrroles. Specific experimental outcomes may vary.

The N-(4-bromophenyl) group exerts a significant electronic influence on the pyrrole ring. Aryl groups attached to the pyrrole nitrogen are generally electron-withdrawing through an inductive effect, which tends to decrease the electron density of the pyrrole ring. This deactivating effect makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to N-alkyl or N-unsubstituted pyrroles.

The bromine atom on the phenyl ring is also an electron-withdrawing group, further contributing to the deactivation of the entire N-aryl system and, by extension, the pyrrole ring. Despite this deactivation, the pyrrole ring remains sufficiently electron-rich to undergo various electrophilic substitution reactions, albeit potentially requiring harsher conditions than more activated pyrrole derivatives.

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a key functional handle, enabling a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Aryl bromides are excellent substrates for forming new carbon-carbon bonds via cross-coupling chemistry. digitellinc.com These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. chemimpex.comnumberanalytics.com

Suzuki Reaction : This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orglibretexts.org It offers a powerful method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Sonogashira Reaction : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the synthesis of aryl-alkyne conjugates. washington.edu

Heck Reaction : The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing substituted alkenes, such as styrenes. libretexts.org

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1-(4-R-phenyl)-2,5-dimethyl-1H-pyrrole |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 1-(4-(R-alkynyl)phenyl)-2,5-dimethyl-1H-pyrrole |

R represents a generic organic substituent.

Nucleophilic Aromatic Substitution (NAS) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). youtube.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

Reactivity of the Methyl Groups

The methyl groups at the C2 and C5 positions of the pyrrole ring are not inert. Their proximity to the aromatic π-system imparts a reactivity similar to that of benzylic or allylic protons. These methyl groups can be involved in reactions such as oxidation, halogenation, or condensation.

Under certain physiological or oxidative conditions, 2,5-dimethylpyrrole moieties can form pyrrolyl cations, which are susceptible to nucleophilic attack. researchgate.net This suggests that the methyl groups can be sites of reactivity, potentially leading to cross-linking or further functionalization. While specific studies on the methyl group reactivity of this compound are not extensively documented, reactions typical for benzylic-like methyl groups, such as radical-initiated halogenation or oxidation with strong oxidizing agents, could be anticipated under appropriate conditions.

Functionalization via Radical or Anionic Pathways

While electrophilic substitution is a hallmark of pyrrole reactivity, functionalization can also be achieved through radical and anionic intermediates, opening up alternative synthetic routes to novel derivatives. nih.gov

Radical Functionalization: The 2,5-dimethylpyrrole core of the title compound is expected to be reactive towards radical species. nih.gov The electron-rich nature of the pyrrole ring can facilitate addition reactions with electrophilic radicals. The reaction's regioselectivity would likely be influenced by the steric hindrance of the methyl groups at the 2- and 5-positions and the electronic influence of the N-(4-bromophenyl) group. Radical C-H functionalization, a growing area in organic synthesis, could potentially be applied to the pyrrole or phenyl rings, depending on the reaction conditions and the nature of the radical species employed. nih.gov

Anionic Functionalization: The generation of anions from this compound would likely involve either deprotonation or metal-halogen exchange. The protons on the pyrrole ring are generally not acidic enough for easy deprotonation. However, the bromine atom on the phenyl ring provides a handle for anionic chemistry. Treatment with a strong base, such as an organolithium reagent, could potentially lead to a "pyrrole dance" or an anionic Fries rearrangement, where a substituent migrates. rsc.org Alternatively, lithium-halogen exchange at the bromophenyl moiety would generate a lithiated species, which can then be quenched with various electrophiles to introduce a wide range of functional groups onto the phenyl ring. The stability and subsequent reactivity of such an anion would be a key factor in the success of these transformations. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. ugent.be Although no specific DFT studies on this compound have been reported, we can extrapolate from computational work on analogous N-arylpyrrole systems to predict its behavior. chemrxiv.org

Density Functional Theory (DFT) Calculations for Transition States and Stereoselectivity

DFT calculations are instrumental in locating and characterizing transition state structures, which are the energetic maxima along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction and, consequently, its rate. For reactions involving this compound, DFT could be used to model the transition states for various functionalization pathways. rsc.org

For instance, in a hypothetical radical addition to the pyrrole ring, DFT could be employed to calculate the activation barriers for addition at the C3/C4 positions, thus predicting the regioselectivity. Similarly, if a reaction were to create a new stereocenter, DFT could be used to calculate the energies of the diastereomeric transition states, providing insight into the expected stereoselectivity of the reaction. acs.org

Illustrative Data Table: Hypothetical DFT-Calculated Activation Energies for Radical Addition

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Radical addition at C3 | Trigonal planar approach to C3 | 15.2 |

| Radical addition at C4 | Trigonal planar approach to C4 | 16.8 |

Disclaimer: This table is for illustrative purposes only and presents hypothetical data based on general principles of pyrrole reactivity. The values are not derived from actual computational studies on this compound.

Elucidation of Reaction Pathways and Energetics

For this compound, computational studies could compare the energetic profiles of competing reaction pathways. For example, in a reaction with an organolithium reagent, DFT could be used to determine whether lithium-halogen exchange at the bromophenyl group is energetically more favorable than deprotonation of the pyrrole ring or addition to the pyrrole system. By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic picture of the reaction can be constructed. beilstein-journals.org

Illustrative Data Table: Hypothetical Reaction Energetics for Competing Anionic Pathways

| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Lithium-Halogen Exchange | -25.4 | -22.1 |

| Deprotonation at C3 | +5.2 | +8.5 |

Disclaimer: This table is for illustrative purposes only and presents hypothetical data based on general principles of organometallic reactions. The values are not derived from actual computational studies on this compound.

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl 2,5 Dimethyl 1h Pyrrole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. These calculations, typically employing Density Functional Theory (DFT), offer a detailed picture of the molecule's electron distribution and orbital energies. nih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylpyrrole ring, which acts as an electron donor. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing 4-bromophenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity and a greater ease of electronic excitation. Computational methods like DFT with basis sets such as 6-311++G(d,p) are commonly used to calculate these orbital energies and the resulting energy gap. ajchem-a.comnih.gov The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. niscpr.res.in

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, providing insights into its reactive sites for electrophilic and nucleophilic attack. youtube.com

In this molecule, the nitrogen atom of the pyrrole (B145914) ring and the bromine atom are expected to be regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl groups and the phenyl ring are likely to exhibit positive potential, indicating sites for nucleophilic attack. The MEP analysis is crucial for understanding intermolecular interactions and the molecule's behavior in a biological or chemical system. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics simulations. These studies are vital for understanding how the molecule's shape influences its properties and interactions.

Rotational Barriers of the N-Aryl Bond

A key conformational feature of this compound is the rotation around the single bond connecting the pyrrole nitrogen and the bromophenyl ring (the N-aryl bond). The barrier to this rotation determines the relative orientation of the two ring systems. nih.gov Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) conformation and the transition state energies. nih.gov

Studies on similar N-aryl-substituted pyrroles have shown that the rotational barrier is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyrrole ring. nih.govosti.gov The preferred conformation is typically a twisted arrangement where the two rings are not coplanar, minimizing steric repulsion.

Table 2: Factors Influencing N-Aryl Bond Rotation

| Factor | Description | Impact on Rotational Barrier |

| Steric Hindrance | Repulsive interactions between atoms or groups in close proximity. | Increased steric bulk generally leads to a higher rotational barrier. |

| Electronic Effects | The influence of electron-donating or -withdrawing groups on bond strength and electron distribution. | Can either increase or decrease the rotational barrier depending on the nature of the substituents. |

| Conjugation | The delocalization of π-electrons across adjacent bonds. | A planar conformation would maximize conjugation but is often disfavored due to steric hindrance. |

Influence of Steric and Electronic Effects on Conformations

Electronically, the electron-donating nature of the dimethylpyrrole ring and the electron-withdrawing character of the bromophenyl group influence the charge distribution and bond lengths within the molecule. rsc.org These electronic interactions can affect the strength of the N-aryl bond and, consequently, the rotational barrier and preferred conformation. Computational studies allow for the systematic investigation of how these competing effects determine the molecule's three-dimensional structure. nih.gov

Spectroscopic Property Predictions

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict its electronic absorption spectrum (UV-Vis). niscpr.res.in

These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* transitions within the aromatic rings. unar.ac.id Furthermore, computational methods can predict vibrational spectra (infrared and Raman), aiding in the assignment of experimentally observed spectral bands to specific molecular vibrations. niscpr.res.in

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). The process typically involves optimizing the molecule's geometry and then using specialized methods like the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

For N-arylpyrrole derivatives, theoretical calculations can help assign complex spectra and understand how substituents influence the electronic environment of the pyrrole and aryl rings. For instance, the electron-withdrawing nature of the bromophenyl group and the electron-donating effect of the two methyl groups on the pyrrole ring in this compound would be expected to cause distinct shifts in the ¹H and ¹³C NMR spectra.

While specific calculated data for the target molecule is not published, studies on similar compounds demonstrate the accuracy of this approach. For example, DFT calculations on other heterocyclic compounds have shown excellent correlation between predicted and experimental chemical shifts. researchgate.netnih.gov

Table 1: Representative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Related Pyrrole Compound

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Pyrrole H-3, H-4 | 5.95 | 6.02 |

| N-Aryl H (ortho) | 7.35 | 7.40 |

| N-Aryl H (meta) | 7.60 | 7.65 |

| Methyl H | 2.10 | 2.15 |

Note: This table is illustrative, based on typical values for N-arylpyrroles, as specific data for this compound is not available in the cited literature.

Vibrational Frequency Calculations (IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. thermofisher.comyoutube.com Computational frequency calculations are instrumental in assigning the vibrational modes observed in an experimental IR spectrum. researchgate.net

Using DFT methods, a frequency analysis can be performed on the optimized geometry of this compound. This calculation yields a set of vibrational frequencies and their corresponding IR intensities. The predicted spectrum allows for the assignment of specific bands to molecular motions, such as C-H stretching, C=C stretching of the aromatic rings, C-N stretching, and vibrations involving the C-Br bond. Theoretical calculations on N-methylpyrrole and other derivatives have successfully aided in the detailed assignment of their IR spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in N-Arylpyrrole Structures

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl and pyrrole rings. |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the methyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of carbon-carbon bonds in the aromatic rings. |

| C-N Stretch | 1360 - 1250 | Stretching of the carbon-nitrogen bonds of the pyrrole ring and the N-aryl bond. |

| C-Br Stretch | 680 - 515 | Stretching of the carbon-bromine bond. |

Note: This table presents typical frequency ranges for the functional groups found in the target molecule, as specific calculated data is not available in the cited literature.

UV-Vis Spectra Simulation and Interpretation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. youtube.com Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are highly effective for simulating UV-Vis spectra. researchgate.netacs.org These calculations can predict the absorption maxima (λ_max) and the oscillator strengths of electronic transitions, which correspond to the intensity of the absorption bands. researchgate.net

For a molecule like this compound, the UV-Vis spectrum is dominated by π-π* transitions within the conjugated system formed by the pyrrole and bromophenyl rings. researchgate.netrsc.org TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Analysis of these orbitals reveals the nature of the electronic transitions, for instance, whether they involve charge transfer between the pyrrole and phenyl rings. Computational studies on other substituted pyrrole derivatives have shown that TD-DFT can accurately predict their electronic and optical properties. researchgate.net

Table 3: Simulated UV-Vis Absorption Data for a Generic N-Arylpyrrole Derivative

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (π-π*) |

| S₀ → S₂ | 250 | 0.20 | HOMO-1 → LUMO (π-π*) |

Note: This data is illustrative of results from TD-DFT calculations on related pyrrole systems, as specific simulated spectra for this compound are not available in the cited literature.

Structure-Reactivity Relationships from a Theoretical Perspective

Computational chemistry also allows for the exploration of how a molecule's structure influences its chemical reactivity. By calculating various molecular descriptors, theoretical models can predict and explain the reactivity patterns of a compound.

Quantitative Structure-Activity Relationships (QSAR) for Related N-Arylpyrroles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wu.ac.th These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the activity of new, unsynthesized compounds. nih.gov

For N-arylpyrroles, QSAR models have been developed to predict various activities, including antimicrobial or enzyme inhibition properties. nih.govresearchgate.netbohrium.com A typical QSAR study on a series of N-arylpyrroles might involve:

Calculating Descriptors: A wide range of descriptors for each molecule in the series is calculated, including properties like molar volume, surface tension, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links a selection of these descriptors to the observed activity. wu.ac.th

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For instance, a QSAR study on pyrrole derivatives acting as kinase inhibitors found that activity was significantly correlated with molar volume, surface tension, and the hydrophobicity of substituents. nih.gov Such studies suggest that for this compound, descriptors related to its size, electronic properties (influenced by the bromine atom), and lipophilicity would be critical in determining its potential biological activities.

Biological and Medicinal Chemistry Applications of 1 4 Bromophenyl 2,5 Dimethyl 1h Pyrrole Derivatives

Anticancer and Antitumor Activities

Pyrrole (B145914) and its derivatives have been extensively investigated for their potential as anticancer agents. nih.govnih.gov The introduction of various substituents on the pyrrole and N-phenyl rings allows for the fine-tuning of their cytotoxic properties against various cancer cell lines.

The antiproliferative activity of pyrrole derivatives and related compounds containing a bromophenyl moiety has been evaluated against a panel of human cancer cell lines using standard methodologies such as the MTT assay. uctm.edu While specific cytotoxicity data for the parent compound 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole is not extensively documented in publicly available research, studies on structurally related derivatives provide insight into the potential of this chemical class. These studies often reveal moderate to potent cytotoxic effects, with IC₅₀ values varying based on the cancer cell line and the specific substitutions on the core structure.

For instance, various brominated heterocyclic compounds have demonstrated significant growth-inhibitory effects. The data below represents the cytotoxic activity of selected bromophenyl-containing derivatives against several human cancer cell lines, illustrating the potential of this pharmacophore in cancer research.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol | NCI-H460 (Lung) | 10.1 |

| Hep-G2 (Liver) | 9.9 | |

| Dimethyl 2,2'-((4-(2-bromoacetyl)-1,3-phenylene)bis(oxy))diacetate | MCF7 (Breast) | 14.35 |

| A549 (Lung) | 26.21 | |

| Caco2 (Colon) | 33.47 | |

| PC3 (Prostate) | 24.32 | |

| 7-bromo-3-(3-(4-bromophenyl)-5-methyl-isoxazol-4-yl)benzopyran-4-one | MDA-MB-231 (Breast) | 5.6 |

| HCT-116 (Colon) | 17.84 | |

| A549 (Lung) | 12.42 | |

| PANC-1 (Pancreatic) | 15.31 |

This table is interactive. Data sourced from multiple studies on bromophenyl-containing heterocyclic derivatives to illustrate the general activity of the class. uctm.edufarmaciajournal.commdpi.com

The mechanisms through which pyrrole derivatives exert their antiproliferative effects are multifaceted. A primary mechanism observed for many cytotoxic heterocyclic compounds is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies on related compounds have shown that they can trigger the intrinsic apoptotic pathway, which involves mitochondrial oxidative stress and the activation of caspase enzymes. nih.gov

Another significant mechanism is the disruption of the cell cycle. nih.gov Some derivatives have been found to cause cell cycle arrest, often in the G1 or G2/M phases. nih.govnih.gov For example, certain indole-isatin hybrids, which share structural similarities with functionalized pyrroles, have been shown to cause a lengthening of the G1 phase. nih.gov This arrest prevents the cancer cells from progressing to the S phase (DNA synthesis) and M phase (mitosis), thereby inhibiting proliferation. This effect is sometimes mediated by the downregulation of key regulatory proteins, such as phosphorylated retinoblastoma protein (P-Rb), which is crucial for the G1/S transition. nih.gov Furthermore, some pyrrole-based compounds can interfere with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. nih.gov

The antitumor potential of 1-aryl-2,5-dimethyl-1H-pyrrole derivatives is heavily influenced by the nature and position of substituents on both the pyrrole and the N-aryl rings. The structure-activity relationship (SAR) studies reveal several key trends.

For the N-aryl substituent, the presence of a halogen, such as the bromine atom in this compound, is often associated with enhanced cytotoxic activity. Halogens can increase lipophilicity, facilitating cell membrane penetration, and can participate in halogen bonding with biological targets. mdpi.com The position of the substituent is also critical; para-substitution on the phenyl ring is frequently found to be favorable for activity. acgpubs.org

Antimicrobial Activities

Pyrrole-containing compounds are found in many natural and synthetic molecules that exhibit potent antimicrobial effects. nih.gov The this compound framework serves as a valuable scaffold for developing new antibacterial and antifungal agents, particularly in an era of growing antimicrobial resistance.

Derivatives of 1-aryl-2,5-dimethyl-1H-pyrrole have been evaluated for their in vitro antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies on tetrasubstituted pyrrole derivatives have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. acgpubs.orgresearchgate.net Antifungal activity has also been observed, with certain derivatives showing efficacy against species such as Candida albicans. nih.govnih.gov The table below summarizes the antimicrobial activity of representative pyrrole derivatives.

| Compound Derivative | Microorganism | MIC (µg/mL) |

| 1-(4-chlorophenyl)-2,3,4-tris(4-methoxyphenyl)-1H-pyrrole | S. aureus | 62.5 |

| B. cereus | 31.25 | |

| 1-(4-nitrophenyl)-2,3,4-tris(4-methoxyphenyl)-1H-pyrrole | S. aureus | 31.25 |

| B. cereus | 15.62 | |

| Dimethyl-4-bromo-1-(4-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate | C. albicans | 0.4 |

| 1-(4-methoxyphenyl)-4-phenyl-pyrrol-2-amine derivative | S. aureus | 31.25 |

| E. coli | 62.5 | |

| C. albicans | 15.62 |

This table is interactive. Data sourced from multiple studies on pyrrole derivatives to illustrate the general antimicrobial activity of the class. acgpubs.orgnih.govnih.gov

The antimicrobial efficacy of this compound derivatives is strongly correlated with their chemical structure. SAR studies have established several important correlations for antibacterial and antifungal activity.

The nature of the substituent on the N-phenyl ring is a key determinant of antibacterial potency. Research on 1,2,3,4-tetrasubstituted pyrroles has shown that electron-withdrawing groups at the para-position of the N-phenyl ring generally lead to enhanced activity against Gram-positive bacteria. acgpubs.org This suggests that the 4-bromo substituent, being an electron-withdrawing halogen, is favorable for antibacterial activity. This effect may be attributed to the alteration of the electronic distribution within the molecule, enhancing its interaction with bacterial targets. acgpubs.org

Other Potential Biological Activities

Anti-inflammatory Properties

The 1H-pyrrole-2,5-dione scaffold, a related structure to the pyrrole core, is recognized for a wide array of pharmacological activities, including anti-inflammatory properties. mdpi.com Research has shown that derivatives of this scaffold can inhibit lipopolysaccharide (LPS)-induced PGE2 production and the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation. mdpi.com Similarly, various N-substituted 1H-pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory effects. mdpi.com

Compounds featuring a pyrrole ring are integral to several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin (B1215870) and ketorolac, which function by blocking prostaglandin (B15479496) synthesis through the inhibition of COX enzymes. nih.gov The development of new anti-inflammatory agents often focuses on creating multi-targeted ligands that can dually inhibit both COX and lipoxygenase (LOX) pathways, offering a promising therapeutic strategy with potentially enhanced efficacy and reduced side effects. nih.gov In this context, derivatives of pyrrolo[3,4-c]pyrrole (B14788784) have been designed and synthesized as potential dual inhibitors of COX and LOX enzymes. nih.govresearchgate.net For instance, a series of N-substituted 3,4-pyrroledicarboximides were synthesized and evaluated for their ability to inhibit COX-1 and COX-2, with all tested compounds showing inhibitory activity against both enzymes. mdpi.com These findings underscore the potential of the pyrrole scaffold, including derivatives of this compound, as a foundational structure for developing novel anti-inflammatory agents.

| Pyrrole Scaffold Type | Mechanism of Anti-inflammatory Action | Key Findings | References |

|---|---|---|---|

| 1H-pyrrole-2,5-diones | Inhibition of LPS-induced PGE2 production; COX-1 and COX-2 inhibition | Derivatives show significant anti-inflammatory activity. | mdpi.com |

| Pyrrole (general) | Nonselective or selective inhibition of COX-1 and COX-2 | Core structure in established NSAIDs like tolmetin and ketorolac. | nih.gov |

| Pyrrolo[3,4-c]pyrrole | Dual inhibition of COX and LOX enzymes | Considered a promising strategy for developing potent anti-inflammatory agents with minimal side effects. | nih.govresearchgate.net |

| N-substituted 3,4-pyrroledicarboximides | Inhibition of COX-1 and COX-2 enzymes | All tested compounds in a synthesized series demonstrated inhibitory activity. | mdpi.com |

Enzyme Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of various enzymes critical to bacterial survival and neurotransmission. A notable area of research involves the synthesis of benzohydrazide (B10538) derivatives as potential antibacterial agents. nih.gov Specifically, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their ability to inhibit enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), two enzymes essential for bacterial metabolic pathways. nih.govmdpi.comresearchgate.net

Among the synthesized compounds, N′-(2-(4-Bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide demonstrated noteworthy activity. nih.gov Molecular docking studies were conducted to understand the potential mode of action, revealing binding interactions with the active sites of both DHFR and enoyl ACP reductase. researchgate.net These findings suggest that such molecules could function as dual inhibitors, representing a promising avenue for developing new antibacterial and antitubercular agents. nih.govresearchgate.net

Furthermore, the pyrrole scaffold has been explored for its potential to inhibit cholinesterases. In one study, a series of 1,3-diaryl-pyrrole derivatives were synthesized and showed selective inhibitory activity against butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Kinetic and molecular docking studies indicated that the most potent compounds acted as mixed-type inhibitors, interacting with key residues in the BChE active site. nih.gov This highlights the versatility of the functionalized pyrrole skeleton in designing specific enzyme inhibitors for various therapeutic targets.

| Compound/Derivative Series | Target Enzyme(s) | Key Research Findings | References |

|---|---|---|---|

| N′-(2-(4-Bromophenyl)acetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide | Enoyl ACP Reductase (InhA), Dihydrofolate Reductase (DHFR) | Exhibited appreciable inhibitory action against both enzymes in evaluation studies. Molecular docking suggests binding at the active sites. | nih.govmdpi.comresearchgate.net |

| 1,3-Diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE), Acetylcholinesterase (AChE) | Showed selective and potent inhibition of BChE over AChE. Kinetic studies revealed a mixed-competitive mode of inhibition. | nih.gov |

Ligand Design and Catalyst Applications

N-Arylpyrroles as Chiral Ligands in Asymmetric Catalysis

N-Arylpyrroles, particularly those with axial chirality, are increasingly recognized as privileged scaffolds in the field of asymmetric catalysis. researchgate.netnih.gov These structures serve as valuable building blocks for chiral coordinating ligands and organocatalysts. nih.govsnnu.edu.cn The unique structural and electronic properties of the N-arylpyrrole moiety, combined with the potential for straightforward functionalization, make them highly attractive for catalytic applications. nih.gov

The atroposelective synthesis of axially chiral N-arylpyrroles is a significant area of research, with methods developed to control the stereochemistry around the C-N bond axis. researchgate.netnih.gov For instance, highly atroposelective electrophilic aromatic substitution catalyzed by a chiral-at-metal rhodium Lewis acid has been successfully employed to transform fluxional N-arylpyrroles into configurationally stable chiral molecules. nih.gov The resulting products can be further transformed into structurally diverse chiral ligands. nih.gov

Furthermore, copper-catalyzed asymmetric annulation reactions have been developed to provide facile access to a broad range of heterobiaryl atropisomers containing the N-arylpyrrole core. nih.gov The utility of these synthesized chiral arylpyrroles has been demonstrated through their conversion into versatile chiral phosphine (B1218219) ligands and chiral thioureas, which are subsequently used in asymmetric catalysis. snnu.edu.cnnih.gov The development of such catalytic systems is crucial as axially chiral biaryls play a pivotal role in organic chemistry as effective chiral reagents and catalysts. nih.govacs.org

Design of Functionalized Pyrrole Scaffolds for Protein Kinase Inhibition

The pyrrole scaffold is a key structural motif in the design of inhibitors targeting protein kinases, a large family of enzymes that play crucial roles in cellular signal transduction. nih.govnih.gov Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making protein kinase inhibitors (PKIs) a major focus of targeted therapy. nih.govrsc.org

The design of pyrrole-based kinase inhibitors often involves functionalizing the pyrrole ring to achieve high potency and selectivity. nih.gov For example, a series of pyrrole derivatives were synthesized and identified as potent inhibitors of lymphocyte-specific kinase (Lck), with the most effective analogs exhibiting IC₅₀ values in the low nanomolar range. nih.gov Structure-activity relationship (SAR) studies, supported by molecular modeling, have been crucial in optimizing these scaffolds to enhance their binding affinity for the target kinase. nih.gov

Researchers have also developed novel pyrrolidone-fused methylpyrrole derivatives as potential multi-target tyrosine kinase receptor inhibitors. nih.gov Molecular docking studies based on the X-ray crystal structures of kinases like VEGFR-2 help to elucidate the binding modes of these inhibitors, revealing interactions similar to those of approved drugs and guiding further rational design. nih.gov The versatility of the pyrrole core allows for the creation of diverse chemical libraries, leading to the discovery of novel scaffolds for potent and selective kinase inhibitors. mdpi.com

Advanced Materials and Chemical Sensing Applications of N Arylpyrrole Polymers and Derivatives

Conducting Polymer Films of Pyrrole (B145914) Derivatives

Conducting polymers based on pyrrole and its derivatives are a class of materials that combine the electrical properties of metals with the processing advantages of polymers. science24.com The introduction of an N-aryl substituent can significantly influence the polymerization process and the final properties of the polymer film, such as its conductivity, stability, and morphology.

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of monomers and to electropolymerize them into conducting films. mdpi.com For N-arylpyrrole derivatives, CV can provide insights into the oxidation potential of the monomer, the stability of the resulting polymer film, and the kinetics of the polymerization process.

During the electropolymerization of an N-substituted pyrrole, such as the analogous pyrrole-N-propionic acid, successive cyclic voltammograms show an increase in the peak current with each cycle. researchgate.net This indicates the progressive deposition of a conducting polymer film onto the electrode surface. researchgate.netresearchgate.net The oxidation potential of the monomer is a key parameter, and for many N-arylpyrroles, this occurs at a potential that is sufficiently low to allow for facile polymerization without solvent decomposition. The resulting polymer film typically exhibits reversible redox behavior, which is essential for its application in electronic devices.

Below is a representative table of cyclic voltammetry data for the electropolymerization of an N-substituted pyrrole derivative, illustrating the key parameters observed.

| Parameter | Value | Description |

| Monomer Oxidation Potential (Epa) | 0.8 - 1.2 V vs. Ag/AgCl | The potential at which the monomer begins to oxidize and polymerize. |

| Polymer Redox Potential (E°) | 0.2 - 0.5 V vs. Ag/AgCl | The formal potential of the polymer's reversible doping/dedoping process. |

| Peak Current Increase | Increases with each cycle | Indicates the growth of the conducting polymer film on the electrode. |

| Scan Rate Dependence | Linear for peak current | Suggests a surface-confined electrochemical process for the polymer film. |

Note: The data presented are representative values for N-substituted pyrrole derivatives and are intended for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS) Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within a material. For conducting polymer films of N-arylpyrrole derivatives, XPS provides crucial information about the structure and doping level of the polymer.

The high-resolution N1s spectrum of a polypyrrole derivative is of particular interest. It can be deconvoluted into several components, corresponding to the different chemical environments of the nitrogen atoms in the polymer chain. These typically include neutral pyrrolic nitrogen (-NH-), positively charged nitrogen (polaron, -NH+•-), and dicationic nitrogen (bipolaron, -NH2+-). researchgate.netnih.gov The relative areas of these peaks can be used to estimate the doping level of the polymer.

The C1s spectrum also provides valuable information, with components corresponding to C-C/C-H bonds in the pyrrole ring, C-N bonds, and any carbon atoms in the N-aryl substituent. researchgate.net Analysis of the XPS data before and after electrochemical doping can reveal changes in the chemical structure of the polymer.

| Element | Binding Energy (eV) | Assignment |

| C1s | ~284.8 | C-C, C-H in pyrrole ring and aryl group |

| ~286.0 | C-N | |

| N1s | ~399.8 | Neutral pyrrolic nitrogen |

| ~401.5 | Positively charged nitrogen (polaron/bipolaron) | |

| Br3d | ~68.5 | Bromine (if present in the monomer) |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

Application in Chemical Sensing

The electrical conductivity of N-arylpyrrole polymer films is sensitive to their chemical environment, making them excellent materials for chemical sensors. science24.comresearchgate.net The interaction of the polymer with an analyte can induce changes in its doping level, which in turn modulates its conductivity. mdpi.com This change can be measured as a change in resistance or current, providing a detectable signal.

N-arylpyrrole polymers can be functionalized to enhance their selectivity towards specific analytes. nih.gov For instance, the incorporation of specific recognition sites, such as carboxyl groups or other ligands, into the polymer structure can lead to sensors with high specificity. nih.gov These sensors can be used for the detection of a wide range of analytes, including metal ions, anions, and organic molecules. mdpi.comrsc.org The sensing mechanism often involves the analyte binding to the functional groups on the polymer, causing a change in the polymer's conformation and electronic structure.

Optoelectronic Properties of N-Arylpyrroles

N-arylpyrroles, both as monomers and as part of a polymer backbone, exhibit interesting optoelectronic properties, including strong UV-Vis absorption and fluorescence emission. These properties are highly dependent on the molecular structure, particularly the nature of the aryl substituent and any other functional groups present.

Photophysical Properties (e.g., UV-Vis Absorption, Fluorescence Emission)

The photophysical properties of N-arylpyrroles are governed by the electronic transitions between molecular orbitals. nih.gov The UV-Vis absorption spectra of these compounds typically show strong absorption bands in the ultraviolet and visible regions. nih.gov The position of the maximum absorption wavelength (λmax) is influenced by the extent of π-conjugation in the molecule. The introduction of an aryl group on the pyrrole nitrogen can lead to a red-shift in the absorption spectrum compared to unsubstituted pyrrole.

Fluorescence emission is another key photophysical property of N-arylpyrroles. sciforum.nettue.nl Upon excitation at a suitable wavelength, these molecules can relax to the ground state by emitting a photon. The fluorescence spectrum is typically a mirror image of the absorption spectrum, and the difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield of fluorescence (Φf) is a measure of the efficiency of the emission process.

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| N-phenylpyrrole | 250 - 300 | 350 - 400 | 100 - 150 | 0.1 - 0.3 |

| Substituted N-arylpyrroles | 270 - 350 | 380 - 450 | 110 - 160 | 0.2 - 0.5 |

Note: The data are representative for N-arylpyrrole derivatives in common organic solvents and are for illustrative purposes.

Time-Resolved Fluorescence Lifetime Decays

Time-resolved fluorescence spectroscopy provides information about the dynamics of the excited state. nih.gov The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. nih.gov For many organic fluorophores, the fluorescence decay is a mono-exponential process. However, in some cases, such as with 1-phenylpyrrole (B1663985) in polar solvents, dual fluorescence can be observed, indicating the presence of multiple excited states, such as a locally excited state and a twisted intramolecular charge transfer (TICT) state. rsc.org

The fluorescence lifetime of N-arylpyrroles can be influenced by various factors, including the solvent polarity and the presence of quenchers. mdpi.com In polar solvents, the formation of a TICT state can lead to a longer-lived, red-shifted emission. The study of fluorescence lifetime decays can provide valuable insights into the excited-state dynamics and the local environment of the fluorophore.

N-Arylpyrroles in Supramolecular Chemistry

N-arylpyrroles are pivotal building blocks in supramolecular chemistry due to their ability to engage in non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions facilitate the self-assembly of complex, functional architectures.

The design of synthetic receptors for the selective recognition of anions is a significant area of research in supramolecular chemistry. N-arylpyrroles have emerged as effective platforms for the development of anion sensors. The pyrrole N-H group can act as a hydrogen-bond donor, interacting with various anions.

Research into derivatives such as 4-(2,5-dimethyl-pyrrol-1-yl)pyridine has provided insights into the anion-sensing capabilities of this class of compounds. mdpi.com These molecules have been identified as effective sensors for nitrite (B80452) ions in aqueous solutions, with a detection mechanism rooted in the interaction between the anion and a supramolecular aggregate of the N-arylpyrrole. mdpi.com The binding of the anion disrupts the aggregated system, leading to a detectable change, such as a colorimetric response. mdpi.comnih.gov The selectivity of these sensors can be tuned by modifying the substituents on the pyrrole and aryl rings. For instance, the presence of electron-withdrawing groups can enhance the acidity of the N-H proton, thereby increasing the binding affinity for anions. nih.gov

The effectiveness of these systems is often evaluated by determining their limit of detection (LOD) for specific anions. For example, methylated derivatives of 4-(pyrrol-1-yl)pyridine have demonstrated low ppm detection limits for nitrite ions. mdpi.com

Table 1: Anion Sensing Properties of N-Arylpyrrole Derivatives

| Compound | Target Anion | Limit of Detection (LOD) | Sensing Mechanism |

|---|---|---|---|

| 4-(2,5-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.06 ppm | Changes in the supramolecular aggregate system |

| 4-(2,4-dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.05 ppm | Changes in the supramolecular aggregate system |

Data sourced from studies on related N-arylpyrrole compounds. mdpi.com

Axial chirality, a form of stereoisomerism resulting from restricted rotation about a single bond, is a key feature in the design of chiroptical materials and asymmetric catalysts. In the realm of supramolecular chemistry, halogen bonding has been employed to induce and control axial chirality in molecular assemblies. nih.govrsc.org A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.

The formation of halogen-bonded dimers, for instance through a [N–I–N]⁺ type bond, can lead to the generation of supramolecular axial chirality. nih.govrsc.org This is particularly relevant for N-arylpyrroles where the aryl group is substituted with a halogen, such as in 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. The directionality and strength of the halogen bond can enforce a twisted conformation between the two monomer units, resulting in a chiral dimer. nih.govrsc.org